4-Methoxy-2-methylpyrrolidine-2-carboxylic acid

Medicinal Chemistry Peptide Synthesis Building Block Characterization

Researchers needing a sterically defined building block for peptidomimetics often face limited options with simple proline analogs. 4-Methoxy-2-methylpyrrolidine-2-carboxylic acid delivers unique dual substitution (4-MeO/2-Me) for rigid peptide backbone control. • Enables stereoselective SPPS with Fmoc-derivative (CAS 2044712-86-7), stable under standard coupling/cleavage. • Higher purity (≥97%) reduces assay variability vs. common 95% grades. • ISO-certified supply with defined storage (-20°C) for long-term stability. Global shipping available.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Cat. No. B13245385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-methylpyrrolidine-2-carboxylic acid
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1(CC(CN1)OC)C(=O)O
InChIInChI=1S/C7H13NO3/c1-7(6(9)10)3-5(11-2)4-8-7/h5,8H,3-4H2,1-2H3,(H,9,10)
InChIKeyTYVCPOBAXSUEEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-methylpyrrolidine-2-carboxylic Acid: Procurement Baseline & Molecular Profile


4-Methoxy-2-methylpyrrolidine-2-carboxylic acid (CAS 2031259-18-2, molecular formula C7H13NO3, MW 159.18) is a chiral, non-proteinogenic amino acid derivative belonging to the pyrrolidine carboxylic acid class . The compound features a five-membered pyrrolidine ring substituted with a methoxy group at the 4-position, a methyl group and a carboxylic acid at the 2-position, conferring a rigid scaffold suitable for stereoselective transformations in medicinal chemistry and peptide synthesis [1]. This product-specific guide is intended to aid scientific procurement decisions by delineating quantifiable differentiation metrics relative to structurally analogous pyrrolidine carboxylic acid derivatives.

Why Generic Pyrrolidine-2-carboxylic Acids Fail Substitution


Generic substitution of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid with unsubstituted or singly substituted pyrrolidine-2-carboxylic acid analogs (e.g., proline, 2-methylproline, or 4-methoxyproline) is scientifically invalid due to quantifiable differences in molecular weight, steric profile, and physicochemical properties that directly impact synthetic utility, stereoselectivity, and downstream biological performance [1][2]. The concurrent presence of the 4-methoxy and 2-methyl substituents creates a unique steric and electronic environment that is absent in simpler analogs, affecting conformational preferences (e.g., pyrrolidine ring pucker), stability, and compatibility with peptide coupling conditions [2]. The following evidence quantifies specific differentiation metrics that substantiate the necessity of this precise compound for applications requiring its distinct structural attributes.

Quantitative Differentiation Evidence vs. Comparators


Molecular Weight vs. Singly Substituted Analogs

The molecular weight (MW) of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid is 159.18 g/mol, which is significantly higher than the MW of the singly substituted analog (2S,4R)-4-methoxyproline (145.16 g/mol) and the 2-methyl substituted analog (S)-2-methylpyrrolidine-2-carboxylic acid (129.16 g/mol) . This quantitative difference reflects the additional methyl group at the 2-position relative to 4-methoxyproline and the additional methoxy group relative to 2-methylproline, directly impacting the compound's steric bulk and lipophilicity in synthetic applications [1].

Medicinal Chemistry Peptide Synthesis Building Block Characterization

Commercial Purity Grade Differentiation

The free base form of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid (CAS 2031259-18-2) is commercially available with a minimum purity specification of NLT 97% from select suppliers, compared to the more common 95%+ purity grade typical for many pyrrolidine carboxylic acid analogs (e.g., (2S,4R)-4-methoxyproline at 95%+) . While both the free base and its hydrochloride salt (CAS 2031259-19-3) are offered at 95%+ purity by multiple vendors, the availability of the NLT 97% free base grade provides a quantifiable purity advantage for applications requiring higher initial quality, potentially reducing the need for in-house purification .

Sourcing Strategy Quality Control Synthetic Reliability

Hydrochloride Salt Stability vs. Free Base

The hydrochloride salt of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid (CAS 2031259-19-3, MW 195.64) demonstrates enhanced solubility and stability compared to the free base form, as explicitly noted in technical documentation [1]. The salt form is recommended for storage at -4°C for 1-2 weeks or -20°C for 1-2 years, providing a defined stability window for inventory management . This contrasts with the free base, which is recommended for storage simply in a cool, dry place without a specified stability timeframe . The hydrochloride form's improved handling properties make it particularly suitable for solid-phase peptide synthesis (SPPS) and other synthetic applications where precise stoichiometry and long-term reagent stability are critical [1].

Solid-Phase Peptide Synthesis Stability Assessment Formulation Strategy

Stereochemical and Functional Group Uniqueness

4-Methoxy-2-methylpyrrolidine-2-carboxylic acid possesses a unique combination of a 4-methoxy substituent and a 2-methyl-2-carboxylic acid motif on the pyrrolidine ring, a structural arrangement not found in common commercial analogs such as 4-methoxyproline (lacks the 2-methyl group), 2-methylproline (lacks the 4-methoxy group), or 4-hydroxyproline (hydroxy instead of methoxy) [1][2]. This dual substitution pattern introduces steric hindrance and electronic effects that can influence pyrrolidine ring pucker and conformational preferences, which are known to be critical determinants of biological activity and synthetic utility in proline-containing peptides and peptidomimetics [2]. While direct comparative activity data for this specific compound are limited in the public domain, the structural distinctiveness provides a class-level inference of differentiated performance in applications requiring this exact substitution pattern [3].

Asymmetric Synthesis Structure-Activity Relationship Conformational Analysis

Fmoc-Protected Derivative for SPPS

The Fmoc-protected derivative of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid (1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-methoxy-2-methylpyrrolidine-2-carboxylic acid, CAS 2044712-86-7) is explicitly described as 'particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability under standard coupling conditions and efficient cleavage properties' [1]. The 4-methoxy and 2-methyl substituents are reported to 'enhance steric and electronic control in synthetic applications,' a differentiation that is not available with unprotected or singly protected analogs lacking this substitution pattern [2]. This provides a quantifiable procurement advantage for researchers requiring Fmoc-compatible, sterically constrained amino acid building blocks for SPPS.

Solid-Phase Peptide Synthesis Fmoc Chemistry Peptidomimetic Building Blocks

Evidence-Backed Application Scenarios for Procurement


Solid-Phase Peptide Synthesis (SPPS)

For peptide chemists synthesizing constrained peptidomimetics or macrocyclic peptides, the Fmoc-protected derivative (CAS 2044712-86-7) offers documented stability under standard SPPS coupling and cleavage conditions [1]. The dual 4-methoxy/2-methyl substitution pattern provides steric and electronic control not achievable with simpler proline analogs, making it a superior choice for introducing conformational constraint into peptide backbones [1][2]. This scenario is directly supported by vendor documentation describing the compound as 'particularly valuable in solid-phase peptide synthesis' [1].

Asymmetric Heterocyclic Synthesis

The rigid pyrrolidine scaffold with 4-methoxy and 2-methyl/2-carboxylic acid substituents enables stereoselective transformations in the construction of complex heterocyclic frameworks [1]. The compound's chiral nature and defined substitution pattern make it a valuable intermediate for medicinal chemistry programs exploring SAR around sterically demanding pyrrolidine cores. This application is supported by vendor statements noting its utility in 'constructing complex heterocyclic frameworks' and its role as a 'valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules' [2].

High-Purity Building Blocks for Pharma R&D

For discovery and preclinical programs requiring high-purity starting materials, the availability of the free base with a minimum purity specification of NLT 97% from select vendors provides a quantifiable quality advantage over more common 95%+ grades [1]. This higher purity reduces the burden of in-house purification and minimizes the risk of impurity-derived variability in sensitive biological assays. The compound is supplied under ISO certification and is explicitly intended for global pharmaceutical R&D and quality control applications [2].

Long-Term Stockpiling and Stability Management

For multi-step synthetic campaigns or core facility stockpiling, the hydrochloride salt form (CAS 2031259-19-3) offers defined stability guidance (-4°C for 1-2 weeks, -20°C for 1-2 years) that facilitates reliable inventory management and reduces the risk of degradation [1]. This contrasts with the free base's generic 'cool, dry place' storage recommendation without a specified timeframe, providing a procurement advantage for projects requiring long-term reagent stability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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